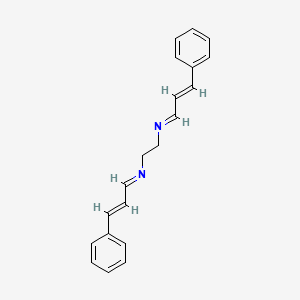
N,N'-Dicinnamylideneethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dicinnamylideneethylenediamine: is an organic compound with the molecular formula C20H20N2. It features two imine groups (C=N) and is derived from the condensation of cinnamaldehyde with ethylenediamine. This compound is known for its unique structure, which includes aromatic rings and double bonds, making it an interesting subject for various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-Dicinnamylideneethylenediamine can be synthesized through the condensation reaction between cinnamaldehyde and ethylenediamine. The reaction typically involves mixing equimolar amounts of cinnamaldehyde and ethylenediamine in an appropriate solvent, such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is usually purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for N,N’-Dicinnamylideneethylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dicinnamylideneethylenediamine undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oxides.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Formation of oxides of the imine groups.
Reduction: Formation of N,N’-dicinnamylethylenediamine.
Substitution: Formation of substituted aromatic derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-Dicinnamylideneethylenediamine is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their catalytic properties .
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems. It can also be used in the synthesis of biologically active molecules .
Medicine: Research is ongoing to explore the potential medicinal applications of N,N’-Dicinnamylideneethylenediamine, particularly in drug delivery systems and as a precursor for pharmacologically active compounds .
Industry: In the industrial sector, N,N’-Dicinnamylideneethylenediamine can be used in the synthesis of polymers and as an intermediate in the production of various fine chemicals .
Mécanisme D'action
The mechanism by which N,N’-Dicinnamylideneethylenediamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions. The imine groups in the compound can coordinate with metal ions, facilitating electron transfer and enhancing reaction rates. This property is particularly useful in catalytic processes and in the study of metal ion interactions in biological systems .
Comparaison Avec Des Composés Similaires
N,N’-Dimethylethylenediamine: Similar in structure but with methyl groups instead of cinnamylidene groups.
N,N-Diisopropylethylamine: Another tertiary amine with different substituents.
N,N’-Diethylethylenediamine: Similar structure with ethyl groups instead of cinnamylidene groups
Uniqueness: N,N’-Dicinnamylideneethylenediamine is unique due to its aromatic cinnamylidene groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile in forming complexes and participating in various chemical processes compared to its simpler counterparts .
Propriétés
Numéro CAS |
3080-97-5 |
|---|---|
Formule moléculaire |
C20H20N2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enylidene]amino]ethyl]prop-2-en-1-imine |
InChI |
InChI=1S/C20H20N2/c1-3-9-19(10-4-1)13-7-15-21-17-18-22-16-8-14-20-11-5-2-6-12-20/h1-16H,17-18H2/b13-7+,14-8+,21-15?,22-16? |
Clé InChI |
LDGZMDNYSFJCDZ-ORBAGOOPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=NCCN=C/C=C/C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NCCN=CC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


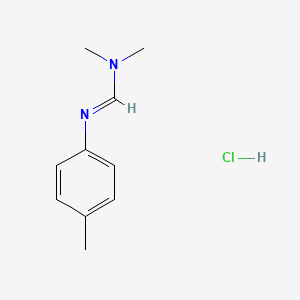

![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
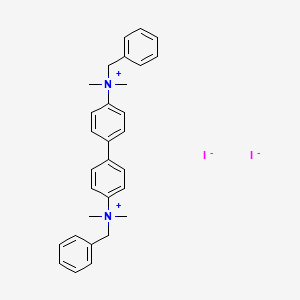

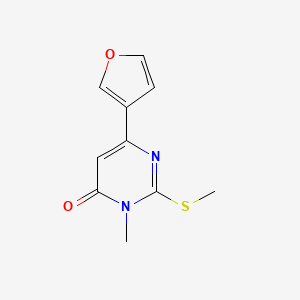
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
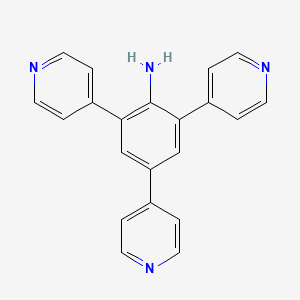
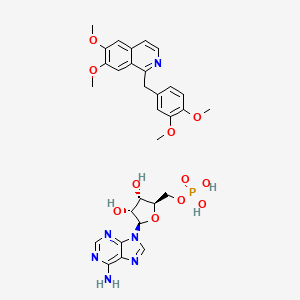
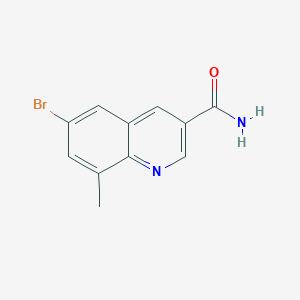
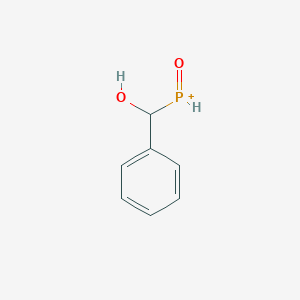
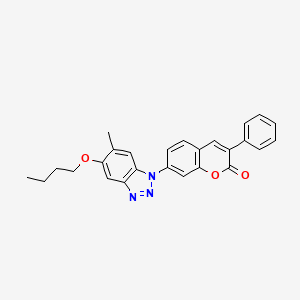
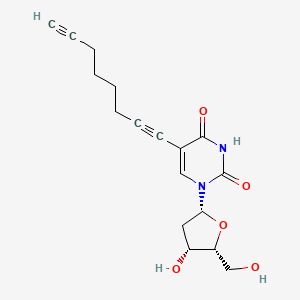
![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
